![molecular formula C14H10FNO B582427 3-(3-Fluoro-5-methoxyphenyl)benzonitrile CAS No. 1365272-73-6](/img/structure/B582427.png)
3-(3-Fluoro-5-methoxyphenyl)benzonitrile
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Description
3-(3-Fluoro-5-methoxyphenyl)benzonitrile, commonly referred to as 3-Fluoro-5-methoxyphenylbenzonitrile or FMBN, is a fluorinated aromatic compound that has been studied for its potential applications in organic synthesis and scientific research. This compound has a variety of properties that make it an attractive molecule for scientific research, including its low toxicity, low volatility, and low reactivity.
Scientific Research Applications
Molecular Imaging in Alzheimer's Disease
3-(3-Fluoro-5-methoxyphenyl)benzonitrile is used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in conjunction with positron emission tomography (PET). This application is significant for quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and control groups. Decreased receptor densities in Alzheimer's patients, correlating with clinical symptoms and glucose utilization, indicate its potential for understanding and diagnosing neurodegenerative diseases (Kepe et al., 2006).
Continuous Flow Iodination in Organic Synthesis
The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, a process related to 3-(3-Fluoro-5-methoxyphenyl)benzonitrile, is explored under continuous flow conditions. This methodology is crucial for producing regioisomers in organic synthesis, particularly in the pharmaceutical industry. The research has implications for improving reaction efficiencies and yields in chemical syntheses (Dunn et al., 2018).
Antimicrobial Activity of Derivatives
Compounds derived from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, closely related to 3-(3-Fluoro-5-methoxyphenyl)benzonitrile, exhibit notable antimicrobial activity. These compounds are synthesized via the Gewald synthesis technique and tested for in vitro antimicrobial activity, offering insights into the development of new antimicrobial agents (Puthran et al., 2019).
Development of Fluorescent Probes
The chemical's derivatives are used in the development of fluorescent probes for sensing pH and metal cations. This application is vital for biological and chemical sensing technologies, particularly in the development of highly sensitive and selective sensors (Tanaka et al., 2001).
Nerve-Highlighting in Image-Guided Surgery
Derivatives like 4-[(1E)-2-[4-[(1E)-2-[4-aminophenyl]ethenyl]-3-methoxyphenyl]ethenyl]-benzonitrile are employed in developing nerve-highlighting fluorescent contrast agents. These agents are significant for image-guided surgery, as they can aid in the identification and preservation of nerves during surgical procedures, thereby reducing the risk of nerve damage (Gibbs-Strauss et al., 2011).
properties
IUPAC Name |
3-(3-fluoro-5-methoxyphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-17-14-7-12(6-13(15)8-14)11-4-2-3-10(5-11)9-16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEOOXQBMHIRRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742918 |
Source
|
Record name | 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-5-methoxyphenyl)benzonitrile | |
CAS RN |
1365272-73-6 |
Source
|
Record name | 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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